A Technical Guide to the Identification and Characterization of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
A Technical Guide to the Identification and Characterization of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Abstract
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its pyrazolopyrimidine core is isosteric to purine, rendering it a privileged scaffold for designing molecules that interact with a wide array of biological targets, particularly protein kinases. The strategic placement of a bromine atom at the C3-position provides a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions. This guide provides an in-depth overview of the definitive identification, analytical characterization, and practical applications of this compound, tailored for researchers and scientists in drug discovery and organic synthesis.
Core Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of reproducible science. 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a distinct molecule with a specific set of identifiers and properties.
Chemical Identity
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Chemical Name: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Synonym: 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine[1]
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CAS Number: 83255-86-1[1]
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Molecular Formula: C₅H₄BrN₅[1]
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Molecular Weight: 214.03 g/mol [1]
Physicochemical Data
A summary of the key physical and chemical properties is presented in Table 1. This data is crucial for handling, storage, and designing experimental conditions such as reaction setups and chromatography.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | >350 °C | [1] |
| Purity (Typical) | ≥97% (HPLC) | [1] |
| Storage Conditions | Store at 2 - 8 °C, desiccated | [1] |
| MDL Number | MFCD12196922 | [1] |
| PubChem ID | 340230 | [1] |
Synthesis Overview: A Practical Approach
While multiple synthetic routes exist, a common and effective strategy involves the direct halogenation of the parent scaffold, 1H-pyrazolo[3,4-d]pyrimidin-4-amine (a purine analog). A frequently employed method uses N-bromosuccinimide (NBS) as a brominating agent in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF).
Causality in Synthesis: The pyrazolo[3,4-d]pyrimidine ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The C3-position is particularly activated for halogenation. NBS is chosen as it is a reliable and easily handled source of electrophilic bromine (Br⁺), minimizing the formation of hazardous byproducts associated with using elemental bromine.
A related iodinated intermediate, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is synthesized by reacting the parent amine with N-iodosuccinimide in DMF, demonstrating the versatility of this synthetic approach for different halogens.[2][3]
Analytical Characterization: A Validating Workflow
Confirming the identity and purity of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a multi-step process. Each analytical technique provides orthogonal data, which, when combined, constitutes a robust and self-validating system of identification.
Caption: Workflow for the synthesis and analytical validation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.
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¹H NMR (Proton NMR):
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Rationale: This technique identifies the number and types of hydrogen atoms in the molecule. For 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, we expect to see distinct signals for the pyrimidine proton, the amine protons, and the pyrazole N-H proton.
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Expected Signals (in DMSO-d₆):
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A singlet around δ 8.0-8.5 ppm corresponding to the C6-H of the pyrimidine ring.
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A broad singlet corresponding to the two protons of the C4-NH₂ group. Its chemical shift can vary but is often observed between δ 7.0-8.0 ppm.
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A very broad singlet for the N1-H proton of the pyrazole ring, typically downfield (> δ 12 ppm), which is exchangeable with D₂O.
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¹³C NMR (Carbon NMR):
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Rationale: This provides information on the carbon skeleton of the molecule.
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Expected Signals: Five distinct signals are expected, one for each carbon atom. The C3-Br carbon will be significantly shifted compared to its non-brominated counterpart.
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Mass Spectrometry (MS)
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Rationale: MS is used to confirm the molecular weight of the compound. For brominated compounds, it provides a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
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Expected Result: In the mass spectrum, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 mass units.
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[M]⁺ peak at m/z ≈ 213 (corresponding to C₅H₄⁷⁹BrN₅)
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[M+2]⁺ peak at m/z ≈ 215 (corresponding to C₅H₄⁸¹BrN₅) This isotopic signature is a definitive indicator of the presence of a single bromine atom.
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High-Performance Liquid Chromatography (HPLC)
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Rationale: HPLC is the gold standard for assessing the purity of a compound. By using a suitable method, the target compound can be separated from any starting materials, byproducts, or other impurities.
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Typical Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set at a wavelength where the chromophore absorbs strongly (e.g., 254 nm or 280 nm).
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Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. A purity of ≥97% is common for commercial-grade material[1].
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Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[2] Its structure mimics the adenine core of ATP, allowing it to competitively bind to the ATP-binding site of many protein kinases. These enzymes are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a key intermediate in the synthesis of these inhibitors.[1] The bromine atom is a versatile functional group that can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach various side chains. This allows medicinal chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Role of the title compound in a typical drug discovery cascade.
For instance, this compound is a precursor for synthesizing inhibitors of Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR), both of which are validated targets in oncology.[4][5] The ability to modify the C3-position is critical for achieving selectivity and overcoming drug resistance.[4]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
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Hazard Classification: Acutely toxic if swallowed (GHS07).
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place (2-8°C recommended) to ensure long-term stability[1].
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2380-63-4|1H-Pyrazolo[3,4-d]pyrimidin-4-amine|BLD Pharm [bldpharm.com]
